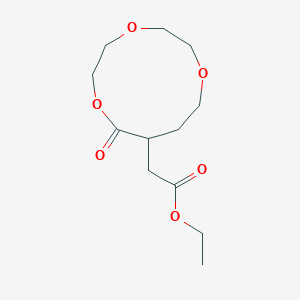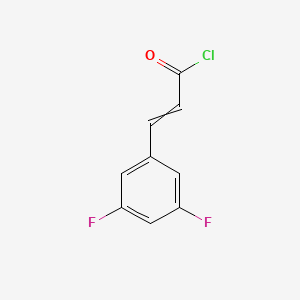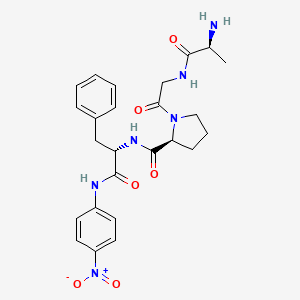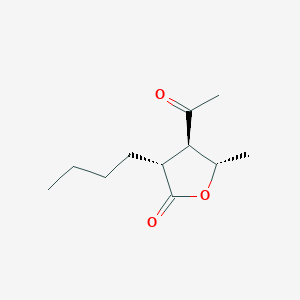![molecular formula C31H33ClN2O4 B12563435 (4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone CAS No. 203444-94-4](/img/structure/B12563435.png)
(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone is a complex organic molecule featuring a benzodioxole moiety, a bipiperidine structure, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone typically involves multiple steps, starting with the preparation of the benzodioxole and bipiperidine intermediates. The reaction conditions often include:
Step 1: Formation of the benzodioxole intermediate through a condensation reaction involving catechol and formaldehyde.
Step 2: Synthesis of the bipiperidine intermediate via a cyclization reaction.
Step 3: Coupling of the benzodioxole and bipiperidine intermediates using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Step 4: Introduction of the chlorophenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichlorocobalt .
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) .
Uniqueness
(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone: is unique due to its combination of a benzodioxole moiety, bipiperidine structure, and chlorophenyl group, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
203444-94-4 |
|---|---|
Formule moléculaire |
C31H33ClN2O4 |
Poids moléculaire |
533.1 g/mol |
Nom IUPAC |
[4-[4-[4-(1,3-benzodioxol-5-ylmethyl)phenoxy]piperidin-1-yl]piperidin-1-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C31H33ClN2O4/c32-28-4-2-1-3-27(28)31(35)34-15-11-24(12-16-34)33-17-13-26(14-18-33)38-25-8-5-22(6-9-25)19-23-7-10-29-30(20-23)37-21-36-29/h1-10,20,24,26H,11-19,21H2 |
Clé InChI |
LEQHURQABPRGDF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2CCC(CC2)OC3=CC=C(C=C3)CC4=CC5=C(C=C4)OCO5)C(=O)C6=CC=CC=C6Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12563372.png)
![1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole](/img/structure/B12563378.png)



![Methyl 8-[(non-1-yn-1-yl)tellanyl]octanoate](/img/structure/B12563403.png)

![1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]-](/img/structure/B12563419.png)

![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)

